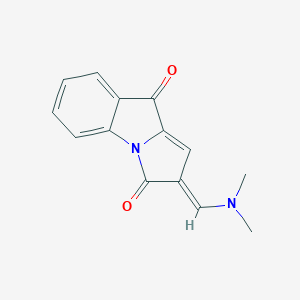![molecular formula C27H38N4O B421306 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone CAS No. 313236-50-9](/img/structure/B421306.png)
1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone is a complex organic compound that features a unique combination of a pyrazino[3,2,1-jk]carbazole core and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrazino[3,2,1-jk]carbazole core through cyclization reactions.
- Introduction of the cyclohexyl group via alkylation or acylation reactions.
- Attachment of the piperazine moiety through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups like halides or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity such as binding to specific receptors or enzymes.
Medicine
In medicine, the compound could be explored for its therapeutic potential, including its efficacy and safety in treating various diseases or conditions.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism of action of 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds might include other pyrazino[3,2,1-jk]carbazole derivatives or piperazine-containing molecules. Examples could be:
- 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanol
- 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)propane
Uniqueness
The uniqueness of 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone lies in its specific structural features, which may confer unique chemical and biological properties. These could include enhanced binding affinity to certain targets, improved pharmacokinetic properties, or novel material characteristics.
特性
CAS番号 |
313236-50-9 |
|---|---|
分子式 |
C27H38N4O |
分子量 |
434.6g/mol |
IUPAC名 |
1-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-2-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C27H38N4O/c1-28-12-14-29(15-13-28)19-26(32)30-16-17-31-24-11-10-21(20-6-3-2-4-7-20)18-23(24)22-8-5-9-25(30)27(22)31/h10-11,18,20,25H,2-9,12-17,19H2,1H3 |
InChIキー |
HUSWUBDMYRAXRD-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)N2CCN3C4=C(C=C(C=C4)C5CCCCC5)C6=C3C2CCC6 |
正規SMILES |
CN1CCN(CC1)CC(=O)N2CCN3C4=C(C=C(C=C4)C5CCCCC5)C6=C3C2CCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B421226.png)
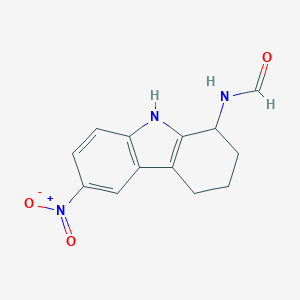
![2-[(E)-2-(dimethylamino)ethenyl]-3-nitro-1-phenylindol-6-ol](/img/structure/B421231.png)


![ethyl 4-chloro-5-[(E)-(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B421235.png)
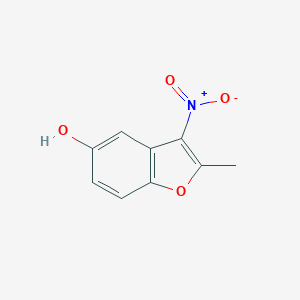
![2-[2-(Dimethylamino)-1-propenyl]-3-nitro-1-benzofuran-5-ol](/img/structure/B421237.png)

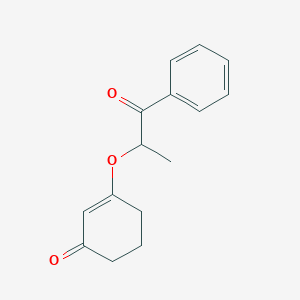
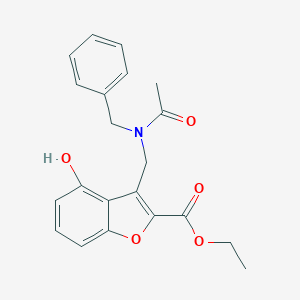
![ethyl 16-acetamido-4,8-dimethyl-12-nitro-3-thia-7,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),4,7,10(15),11,13-heptaene-5-carboxylate](/img/structure/B421243.png)
![2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-1H-indol-3-yl 4-methylbenzenesulfonate](/img/structure/B421246.png)
